

Etocarlide: A Technical Guide to its Discovery, History, and Antitubercular Potential

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Etocarlide, chemically known as 1,3-bis(4-ethoxyphenyl)thiourea, is a member of the thiourea class of compounds investigated for its antitubercular properties. This document provides a comprehensive overview of the discovery, history, and mechanism of action of **Etocarlide** and related thiourea derivatives. While specific early documentation on **Etocarlide** is sparse, its history is intrinsically linked to the broader research into thiocarlides, such as Isoxyl, which were explored as treatments for tuberculosis, particularly in the mid-20th century. This guide consolidates the available historical context, details the probable synthetic methodologies, outlines experimental protocols for assessing its biological activity, and presents its proposed mechanism of action through the inhibition of mycolic acid biosynthesis.

Discovery and History

The precise first synthesis and biological evaluation of **Etocarlide** are not well-documented in readily available literature. However, its emergence can be situated within the extensive research into thiourea and thiocarlide derivatives as potential antitubercular agents in the 1960s. A key piece of historical evidence comes from a 1966 publication in the Russian journal "Проблемы туберкулеза" (Problems of Tuberculosis) by Shmelev et al., which presents a comparative study of "isoxyl and ethoxide" in both experimental and clinical settings.[1] "Isoxyl" refers to thiocarlide (4,4'-diisoamyloxydiphenylthiourea), a well-known antitubercular thiourea. It



is highly probable that "ethoxide" refers to **Etocarlide**, given its symmetrical structure with two ethoxy groups.

This places the investigation of **Etocarlide** in the context of a search for effective and well-tolerated treatments for Mycobacterium tuberculosis. Thiourea derivatives were of significant interest during this period due to their novel mechanisms of action compared to the frontline drugs of the time.

Table 1: Key Milestones in the History of Thiourea Antitubercular Research

Year	Milestone	Key Compound(s)	Reference(s)
1966	Comparative study of thiocarlides in experimental and clinical settings.	Isoxyl (Thiocarlide), Ethoxide (likely Etocarlide)	[1]

Chemical Structure and Properties

Property	Value	
IUPAC Name	1,3-bis(4-ethoxyphenyl)thiourea	
Synonyms	Etocarlide, Ethoxide	
Molecular Formula	C17H20N2O2S	
Molecular Weight	316.42 g/mol	
Appearance White to off-white crystalline powder		
Solubility	Soluble in organic solvents such as DMSO and ethanol	

Synthesis of Etocarlide (1,3-bis(4-ethoxyphenyl)thiourea)

While the original synthesis protocol for **Etocarlide** is not explicitly available, a standard and reliable method for the synthesis of symmetrical N,N'-diarylthioureas can be detailed. This



involves the reaction of an aryl isothiocyanate with an appropriate amine. For **Etocarlide**, this would involve the reaction of 4-ethoxyphenyl isothiocyanate with 4-ethoxyaniline. An alternative and common one-pot synthesis involves the reaction of the amine with carbon disulfide in the presence of a coupling agent.

Experimental Protocol: Synthesis of 1,3-bis(4-ethoxyphenyl)thiourea

Materials:

- 4-ethoxyaniline
- Carbon disulfide (CS₂)
- N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
- Dichloromethane (CH2Cl2) or other suitable anhydrous solvent
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography

Procedure:

- In a round-bottom flask, dissolve 4-ethoxyaniline (2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- To this solution, add carbon disulfide (1 equivalent) dropwise at room temperature.
- After stirring for 30 minutes, add a solution of N,N'-dicyclohexylcarbodiimide (1 equivalent) in dichloromethane dropwise.
- Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the precipitated dicyclohexylthiourea byproduct is removed by filtration.



- The filtrate is washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 1,3-bis(4-ethoxyphenyl)thiourea.
- The structure and purity of the final product should be confirmed by spectroscopic methods (1H NMR, 13C NMR, IR, and Mass Spectrometry).

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References

- 1. [Comparative study of thiocarbonylides (isoxyl and ethoxide) under experimental and clinical conditions] PubMed [pubmed.ncbi.nlm.nih.gov]
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